Home > Products > Screening Compounds P28244 > 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide
1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide -

1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide

Catalog Number: EVT-4031293
CAS Number:
Molecular Formula: C23H29N3O2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h)

Compound Description: This hydrazide-based Histone Deacetylase (HDAC) inhibitor exhibits significant in vivo antitumor activity. Compared to its lead compound (N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17)), 11h demonstrates 2 to 5-fold higher HDAC inhibition and cell-based antitumor activity. GaMD simulations suggest 11h has a stronger binding affinity to HDAC3 than its lead compound, potentially due to the closer proximity of its carbonyl oxygen to the active site's Zn2+ metal and a greater number of hydrogen bonds and other interactions with the receptor protein. []

Relevance: Although structurally distinct, 11h shares some key features with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide: both compounds contain a piperidine ring, a benzyl linker, and a carboxamide group. This suggests that exploring the impact of structural modifications similar to those present in 11h (e.g., introducing a hydrazide group) on the activity of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide could be valuable. []

N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17)

Compound Description: This compound served as the lead compound for developing N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h), a more potent HDAC inhibitor. While 17 exhibits HDAC inhibition and antitumor activity, these properties are 2 to 5-fold weaker than those of 11h. []

Relevance: Similar to 11h, N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17) shares a piperidine ring, a benzyl linker, and a carboxamide group with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] Comparing the activities of 17 and 11h highlights the impact of specific structural modifications on HDAC inhibition, offering insights for potential modifications to 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. []

(E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl)ethoxy)benzyl)phenazine-1-carbonyl hydrazide (3d)

Compound Description: This phenazine-1-carboxylic acylhydrazone derivative was found to exhibit good cytotoxic activity against HeLa and A549 cancer cell lines. []

Relevance: (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl)ethoxy)benzyl)phenazine-1-carbonyl hydrazide (3d) incorporates a piperidine ring and a benzyl linker, key structural features also present in 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. Although 3d belongs to a different chemical class (acylhydrazones) than the target compound, the shared structural elements suggest potential avenues for modifying the target compound to explore its cytotoxic activity. []

Thieno[2,3-c]piperidine-3-carboxamide-2-[(3-methoxy-naphthalene-2-carbonyl)-amino]-6-(benzyl)-, hydrochloride (Rosbin)

Compound Description: Rosbin is a synthetic piperidinothieno derivative that significantly suppresses the viability of non-small cell lung cancer A549 cells with an IC50 of 2.05 ± 0.31 µM. It induces apoptosis in a dose-dependent manner in A549 cells, with reactive oxygen species (ROS) playing a significant role in this process. [, ]

Relevance: Both Rosbin and 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide contain a piperidine ring and a benzyl group. Exploring modifications inspired by Rosbin, such as incorporating a thieno[2,3-c]piperidine core or introducing methoxy-naphthalene substituents, could be considered to investigate the impact on the biological activity of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [, ]

(±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide

Compound Description: This compound served as a template for designing and synthesizing a series of 4,4-disubstituted piperidine analogs. These analogs were developed to explore the impact of introducing a second substituent at the piperidine 4-position on their biological activity. []

Relevance: (±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide shares the core structural features of a piperidine ring and a carboxamide group with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] Although not explicitly stated, the research suggests that these types of compounds could potentially have serotonergic activity. [, ] The exploration of 4,4-disubstituted piperidine analogs in this study highlights the potential of introducing similar modifications at the 3-position of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide to investigate their influence on its biological activity. []

5-(Tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine

Compound Description: This chemical class serves as the basis for potent and selective cholecystokinin-1 (CCK1) receptor antagonists. []

Relevance: While structurally distinct from 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide, both compounds incorporate a piperidine ring as a central structural element. The development of 5-(tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based CCK1 antagonists demonstrates the potential of piperidine-containing compounds to interact with specific biological targets, suggesting that 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide could be modified and investigated for its potential to target similar receptors. []

N-((2R)-1-{(3R)-6-chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl}-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide (1)

Compound Description: This peptide-like amorphous compound is a potent therapeutic agent for treating diabetes. []

Relevance: Both compound 1 and 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide feature a piperidine ring and a carboxamide group within their structures. [] Despite belonging to different chemical classes, this structural similarity suggests that exploring modifications inspired by compound 1, such as incorporating indole moieties or introducing a dihydroquinoline ring, could be worthwhile for investigating the potential of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide for targeting diabetes-related pathways. []

N-ethyl-N-[(4-piperidyl)methyl]-2-phenyl-4-quinolinecarboxamide

Compound Description: This piperidine derivative is explicitly excluded from a patent describing a process for manufacturing compounds related to the formula (I). []

Relevance: Despite its exclusion from the patent claims, N-ethyl-N-[(4-piperidyl)methyl]-2-phenyl-4-quinolinecarboxamide shares a common piperidine ring and carboxamide functionality with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] This structural resemblance suggests potential applications for the target compound in a similar context, even though the specific compound is not covered by the patent. []

N-ethyl-N-[2-(4-piperidyl)ethyl]-2-phenyl-4-quinolinecarboxamide chloride

Compound Description: Similar to the previous compound, N-ethyl-N-[2-(4-piperidyl)ethyl]-2-phenyl-4-quinolinecarboxamide chloride is also specifically excluded from the patent describing a process for manufacturing compounds related to formula (I). []

Relevance: Even though excluded from the patent claims, N-ethyl-N-[2-(4-piperidyl)ethyl]-2-phenyl-4-quinolinecarboxamide chloride possesses a piperidine ring and a carboxamide group, features also found in 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] While not covered by the patent, this structural similarity suggests potential applications for the target compound within a related chemical space. []

4-(p-Fuorobenzoil)-1-phenethylpiperidine

Compound Description: This compound is another piperidine derivative explicitly excluded from the patent concerning the manufacture of compounds related to formula (I). []

Relevance: 4-(p-Fuorobenzoil)-1-phenethylpiperidine, although excluded from the patent claims, shares the core piperidine ring structure with 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide. [] Despite its exclusion, the shared structural element suggests potential applications for the target compound in a similar context. []

N-benzyl-2-(3-{2-[(2R)-2-(3-formylamino-4-hydroxyphenyl)-2-hydroxyethylamino]-2-methylpropyl}phenyl)acetamide

Compound Description: This specific formamide derivative exhibited significant activity as a β2-receptor agonist with a median effective concentration value of 5 nM. []

Relevance: While possessing a different core structure than 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide, N-benzyl-2-(3-{2-[(2R)-2-(3-formylamino-4-hydroxyphenyl)-2-hydroxyethylamino]-2-methylpropyl}phenyl)acetamide shares the presence of a benzyl group and an amide functionality. [] This suggests potential opportunities to explore similar modifications, such as incorporating formamide groups or introducing a hydroxyphenyl moiety, to investigate the impact on the biological activity of 1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide, potentially in the context of β2-receptor modulation. []

Properties

Product Name

1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide

IUPAC Name

1-[[3-[(2,4,6-trimethylphenyl)carbamoyl]phenyl]methyl]piperidine-3-carboxamide

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C23H29N3O2/c1-15-10-16(2)21(17(3)11-15)25-23(28)19-7-4-6-18(12-19)13-26-9-5-8-20(14-26)22(24)27/h4,6-7,10-12,20H,5,8-9,13-14H2,1-3H3,(H2,24,27)(H,25,28)

InChI Key

WECCUFPGUHJWSP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC(=C2)CN3CCCC(C3)C(=O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC(=C2)CN3CCCC(C3)C(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.